N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-6-17(11-15(14)2)23(28)25-18-12-16(7-8-20(18)29-3)19-13-27-21(24-19)9-10-22(26-27)30-4/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSISGUJTIFAIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: Involves 2-aminopyridines and α-bromoketones.
Temperature: Elevated temperatures are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up with appropriate equipment to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the aromatic rings or the imidazo[1,2-b]pyridazine moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents or nucleophiles for aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and Pim-1 kinases, which are involved in cancer cell proliferation . The compound binds to the ATP-binding site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Target Compound vs. (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Derivatives ()
- The 3,4-dimethylbenzamide group may improve lipophilicity.
- Analogs: Feature a thiazolidinone ring conjugated to the benzamide via a methylene group. The thiazolidinone moiety is electron-deficient, favoring interactions with cysteine residues in enzymes .
Target Compound vs. 6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-One Derivatives ()
- Target Compound: Relies on a benzamide backbone, whereas compounds incorporate a pyrimidine-benzooxazine hybrid. The latter’s amino and oxazine groups may enhance solubility but reduce metabolic stability .
- Synthesis : Both use DMF as a solvent, but employs cesium carbonate for deprotonation, whereas the target compound’s synthesis (hypothetically) might require milder bases due to its sensitive imidazopyridazine group .
Pharmacological and Physicochemical Properties
While bioactivity data for the target compound is absent in the evidence, structural comparisons suggest:
- Lipophilicity : The 3,4-dimethylbenzamide group increases logP compared to ’s hydrophilic benzooxazine derivatives.
- Target Engagement: The imidazopyridazine moiety may mimic purine bases, enabling kinase inhibition—a feature absent in ’s thiazolidinone-based analogs.
- Metabolic Stability : Methoxy groups in the target compound could reduce oxidative metabolism relative to ’s dihydropyrimido benzimidazoles, which lack electron-withdrawing substituents .
Analytical Techniques and Structural Validation
- X-ray Crystallography : Programs like SHELXL () and suites such as CCP4 () are critical for resolving complex heterocyclic structures. The target compound’s imidazopyridazine core would require high-resolution data for accurate refinement .
- Spectroscopy : 1H NMR and IR (as in and ) would confirm functional groups, while mass spectrometry verifies molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
